(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone
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Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H11ClN4O3 and its molecular weight is 294.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like the structurally similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of gpr119 can lead to the stimulation of adenylate cyclase, increasing the production of cyclic amp, which in turn activates protein kinase a, leading to the release of insulin .
Pharmacokinetics
Compounds with similar structures have been found to have good oral bioavailability and low plasma protein binding .
Result of Action
The activation of gpr119 by similar compounds leads to an increase in insulin secretion, which can help regulate blood glucose levels .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSCMNWSQOMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.